molecular formula C20H31P B159878 Di-1-adamantylphosphine CAS No. 131211-27-3

Di-1-adamantylphosphine

Cat. No. B159878
M. Wt: 302.4 g/mol
InChI Key: RRRZOLBZYZWQBZ-UHFFFAOYSA-N
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Description

Di-1-adamantylphosphine is a chemical compound with the molecular formula C20H31P . It is a phosphine ligand that contains the bulky di (1-adamantyl)phosphino [P (1-Ad)2] fragment . This compound is useful in Pd-catalyzed C-N and C-C bond formation .


Synthesis Analysis

The synthesis of Di-1-adamantylphosphine involves a multi-step reaction . The first step involves a reaction with phosphorus trichloride and aluminum chloride, heated for 5 hours. The second step involves a reaction with LiAlH4 in diethyl ether, also heated for 3 hours .


Chemical Reactions Analysis

Di-1-adamantylphosphine is suitable for various types of reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Di-1-adamantylphosphine is a white powder . It is insoluble in water . Unfortunately, specific data on its density, boiling point, vapor pressure, specific gravity, odor, and other physical and chemical properties were not available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Di-1-adamantylphosphine has been synthesized by reducing (1-Ad)2P(:O)Cl, leading to compounds like phosphine oxides, sulfides, and selenides (Goerlich & Schmutzler, 1993).

Catalysis and Organometallic Applications

  • It's used in the synthesis of adamantyl-substituted pincer-ligated iridium catalysts for alkane dehydrogenation. These catalysts are thermally robust and exhibit high activity levels (Punji, Emge, & Goldman, 2010).
  • Employed in the synthesis of diiron propane-1,3-dithiolate pentacarbonyl complexes, showing moderate fungicidal activity against several pathogens (Yan et al., 2021).

Structural and Reactivity Studies

  • The gas-phase structure of 1-adamantylphosphine was determined, revealing a crowded environment around the phosphorus atoms (Wann et al., 2011).
  • Di-1-adamantylphosphine is also used in the synthesis of complex organometallic compounds, demonstrating versatility in reactions with carbonyls of various metals (Goerlich et al., 1993).

Phosphine Ligand Applications

  • It serves as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these reactions (Lundgren, 2014).
  • Its complexes with rhodium catalyze the asymmetric hydrogenation of functionalized alkenes, showcasing its utility in asymmetric synthesis (Sawatsugawa et al., 2019).

Safety And Hazards

Di-1-adamantylphosphine is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

bis(1-adamantyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31P/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRZOLBZYZWQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)PC45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454433
Record name Di-1-adamantylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-1-adamantylphosphine

CAS RN

131211-27-3
Record name Di-1-adamantylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131211-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-1-adamantylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This example illustrates the formation of di-1-adamantylphosphine oxide from di-1-adamantylphosphinic chloride in two steps, the first step resulting in the formation of di-1-adamantylphosphine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
K Sugi - Journal of Synthetic Organic Chemistry, Japan, 2005 - jstage.jst.go.jp
デグサ触媒 部で は, 従 来か ら製造販 売 してい る 「不均一系, 水 素付 加触媒: パ ラジ ウムカーボ ン触媒, ラ ネー型ニ ッケル触 媒等」 に加 え, 新 た に 「均 一系錯体触媒」 として有用 な数十種類 の…
Number of citations: 0 www.jstage.jst.go.jp
L Yan, J Yang, XF Liu, YL Li, XH Liu… - Phosphorus, Sulfur, and …, 2022 - Taylor & Francis
… study, we chose a diiron propane-1,3-dithiolate complex [Fe 2 (CO) 6 (μ-SCH 2 CH 2 CH 2 S)] as the starting compound as well as a phosphine ligand di-1-adamantylphosphine to …
Number of citations: 2 www.tandfonline.com
H Schwertfeger, MM Machuy, C Würtele… - Advanced Synthesis …, 2010 - Wiley Online Library
… While di-1-adamantylphosphine has been reported to be … Since di-1-adamantylphosphine can be chlorinated using … For di-1-adamantylphosphine this reaction has been described by …
Number of citations: 24 onlinelibrary.wiley.com
F Rascón-Cruz, S González-Gallardo… - Journal of Chemical …, 2009 - Springer
… The compound 1-Ad 2 P(S)Cl (3b) was prepared from the reaction of the di-1-adamantylphosphine (1) with thionyl chloride in toluene at room temperature, when we were trying to get 1-…
Number of citations: 3 link.springer.com
HX Xiao, WY Hsu, SW Liang, Y Guo, WC Lee, IC Lu… - ACS …, 2021 - ACS Publications
… This gap in research might be due to the multiple steps required to synthesize SPO-Ad or the cost associated with SPO-Ad and its precursor di-1-adamantylphosphine chloride. …
Number of citations: 2 pubs.acs.org
JR Goerlich, R Schmutzler - … , Sulfur, and Silicon and the Related …, 1993 - Taylor & Francis
… Di-1-adamantylphosphine 1 was synthesized by reduction of (1-Ad),P(:O)CI with LiAIH, or HSiCI,. The reaction of 1 with H,O,, elemental sulfur and selenium afforded the corresponding …
Number of citations: 3 www.tandfonline.com
JR Goerlich, R Schmutzler - … , Sulfur, and Silicon and the Related …, 1995 - Taylor & Francis
… Despite the bulky 1-adamantyl groups at the phosphorus atom, it reacts readily with water to give di-1-adamantylphosphine oxide 4. … 2J3 Reduction of 1 with lithium …
Number of citations: 59 www.tandfonline.com
JR Goerlich, V Plack, R Schmutzler - Journal of fluorine chemistry, 1996 - Elsevier
While the secondary phosphines (1-Ad) 2 PH (1) (l-Ad = adamantyl) and Trt(Ph)PH (2) (Trt = triphenylmethyl) reacted readily with trifluoroacetic anhydride (TFAA) to give the …
Number of citations: 10 www.sciencedirect.com
HA Chiong, QN Pham, O Daugulis - Journal of the American …, 2007 - ACS Publications
… two complementary methods for direct palladium-catalyzed ortho-arylation of benzoic acids by (1) aryl iodides/AgOAc and (2) aryl chlorides/Cs 2 CO 3 /n-butyl-di-1-adamantylphosphine…
Number of citations: 488 pubs.acs.org
J Tang, T Ge, W Wang, C Liu, J Huang - Chemical Communications, 2023 - pubs.rsc.org
… In this work, di-1adamantylphosphine was chosen as the coordinated ligands to construct ultrasmall Pd nanoclusters. By controlling the synthesis and separation, Pd2, Pd3, Pd4 and …
Number of citations: 0 pubs.rsc.org

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